Averantin

Vue d'ensemble

Description

L’averantine est un composé polykétide produit par certaines espèces du champignon Aspergillus, en particulier Aspergillus parasiticus et Aspergillus flavus. Il s’agit d’un intermédiaire dans la voie de biosynthèse des aflatoxines, qui sont des métabolites secondaires hautement toxiques et cancérigènes. L’averantine joue un rôle crucial dans la conversion de l’acide norsolorinique en aflatoxines, ce qui en fait un composé important dans l’étude du métabolisme fongique et de la production de toxines .

Applications De Recherche Scientifique

Averantin is primarily studied in the context of aflatoxin biosynthesis. Its role as an intermediate makes it a valuable compound for understanding the enzymatic pathways and genetic regulation involved in toxin production. Research on this compound contributes to the development of strategies to control aflatoxin contamination in food and feed, which is a significant concern for food safety and public health .

The unique chemical structure of this compound allows for the exploration of its biological activities, including antimicrobial and anticancer properties .

Mécanisme D'action

L’averantine exerce ses effets par sa participation à la voie de biosynthèse des aflatoxines. Le composé est converti en 5’-hydroxyaverantine par des enzymes monooxygénases P-450, suivies d’une conversion supplémentaire en averufine par l’alcool déshydrogénase . Ces réactions enzymatiques sont régulées par des gènes spécifiques au sein du groupe de gènes des aflatoxines, qui coordonnent la production d’aflatoxines chez les espèces d’Aspergillus .

Analyse Biochimique

Biochemical Properties

Averantin plays a crucial role in the biosynthesis of aflatoxin . It is converted to averufin in aflatoxin biosynthesis, a process catalyzed by the enzyme cytochrome P450 monooxygenase . This interaction involves the reduction of the keto group of norsolorinic acid to form this compound .

Cellular Effects

This compound and its derivative, 1’-O-methyl-averantin, have shown cytotoxic activity against various human cancer cell lines . They have been found to suppress spheroid formation in colorectal cancer cell lines and downregulate the expression of stemness markers .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 5’-hydroxy-averantin by the enzyme AflG, a cytochrome P450 monooxygenase . This conversion is a crucial step in aflatoxin biosynthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of aflatoxin biosynthesis . It is converted from norsolorinic acid by a cytosol oxidoreductase in the presence of NADPH or NADH .

Transport and Distribution

As a precursor in the aflatoxin biosynthesis pathway, it is likely to be transported and distributed within fungal cells where this pathway occurs .

Subcellular Localization

The enzymes involved in its conversion, such as the cytochrome P450 monooxygenase AflG, are likely to be located in the cytosol .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l’averantine implique la réduction de l’acide norsolorinique par une enzyme oxydoréductase cytosolique en présence de NADPH ou de NADH. Cette réaction est réversible en présence de NADP ou de NAD . Le processus est généralement effectué dans des conditions de laboratoire contrôlées pour assurer la conversion correcte de l’acide norsolorinique en averantine.

Méthodes de production industrielle

La production industrielle de l’averantine n’est pas courante en raison de son rôle d’intermédiaire dans la biosynthèse des aflatoxines. elle peut être produite en grandes quantités par la culture d’espèces d’Aspergillus dans des conditions spécifiques qui favorisent la production d’intermédiaires d’aflatoxines. Cela implique le maintien d’une température, d’une humidité et d’une disponibilité des nutriments optimales pour soutenir la croissance fongique et la production de métabolites .

Analyse Des Réactions Chimiques

Types de réactions

L’averantine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’averantine peut être oxydée pour former la 5’-hydroxyaverantine, qui est ensuite convertie en averufine.

Réduction : La réduction de l’acide norsolorinique en averantine est une étape clé de sa biosynthèse.

Réactifs et conditions courants

Oxydation : Les enzymes monooxygénases P-450 sont couramment utilisées pour l’oxydation de l’averantine en 5’-hydroxyaverantine.

Réduction : Le NADPH ou le NADH sont des cofacteurs essentiels pour la réduction de l’acide norsolorinique en averantine.

Principaux produits formés

5’-Hydroxyaverantine : Formée par l’oxydation de l’averantine.

Averufine : Produite par la conversion supplémentaire de la 5’-hydroxyaverantine.

Applications de la recherche scientifique

L’averantine est principalement étudiée dans le contexte de la biosynthèse des aflatoxines. Son rôle d’intermédiaire en fait un composé précieux pour comprendre les voies enzymatiques et la régulation génétique impliquées dans la production de toxines. La recherche sur l’averantine contribue au développement de stratégies pour contrôler la contamination des aflatoxines dans les aliments et les aliments pour animaux, ce qui est une préoccupation majeure pour la sécurité alimentaire et la santé publique .

La structure chimique unique de l’averantine permet d’explorer ses activités biologiques, notamment ses propriétés antimicrobiennes et anticancéreuses .

Comparaison Avec Des Composés Similaires

L’averantine fait partie d’un groupe plus large de dérivés d’anthraquinone produits par les espèces d’Aspergillus. Les composés similaires comprennent :

Acide norsolorinique : Le précurseur de l’averantine dans la voie de biosynthèse des aflatoxines.

5’-Hydroxyaverantine : Un intermédiaire formé par l’oxydation de l’averantine.

Averufine : Un produit en aval dans la voie de biosynthèse des aflatoxines.

Comparée à ces composés, l’averantine est unique dans son rôle spécifique d’intermédiaire qui relie la conversion de l’acide norsolorinique à des précurseurs d’aflatoxines plus avancés. Son étude fournit des informations sur les premières étapes de la biosynthèse des aflatoxines et les mécanismes enzymatiques impliqués .

Propriétés

IUPAC Name |

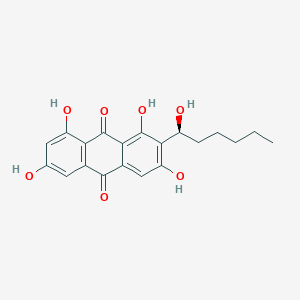

1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPOPPKSQRZUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973614 | |

| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5803-62-3 | |

| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.